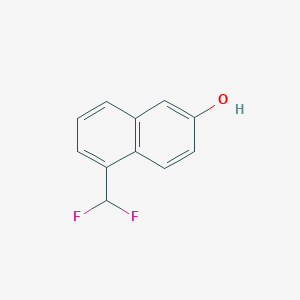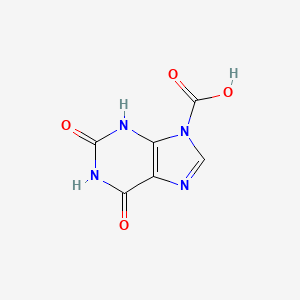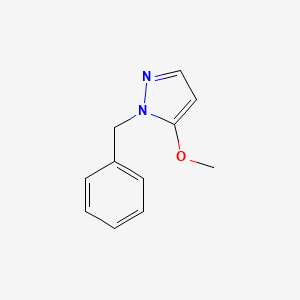
1-Benzyl-5-methoxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and a methoxy group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxy-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-benzyl-3,5-dimethoxy-1H-pyrazole with hydrazine hydrate under reflux conditions can yield the desired compound . Another method includes the use of 1,3-dicarbonyl compounds and phenylhydrazine in the presence of a catalyst such as iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzyl and methoxy groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles.
Applications De Recherche Scientifique
1-Benzyl-5-methoxy-1H-pyrazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-methoxy-1H-pyrazole
- 1-Benzyl-5-methyl-1H-pyrazole
- 1-Benzyl-3-phenyl-1H-pyrazole
Comparison: 1-Benzyl-5-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and chemical stability .
Propriétés
Numéro CAS |
63425-57-0 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-benzyl-5-methoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-7-8-12-13(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
TUTHOMUSXDYFPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=NN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



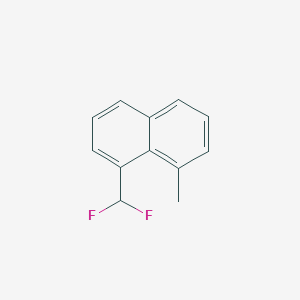
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)

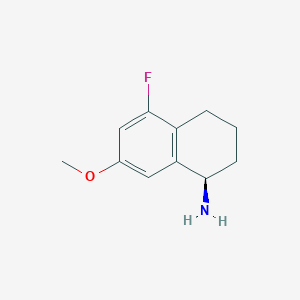
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
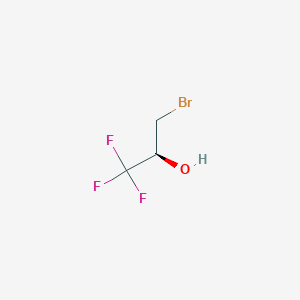


![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)

